Chlorfenson
Overview
Description
Mechanism of Action
Target of Action
Chlorfenson, also known as Ovex, is primarily used for the treatment of onychomycosis, a common condition also known as nail fungus .
Mode of Action
This compound is applied topically on affected nails once daily during treatment periods of 3-6 months . It has shown promising results in pilot studies and provides important benefits compared to existing treatment alternatives .
Result of Action
It has been observed that this compound has shown promising results in the treatment of onychomycosis, providing important benefits compared to existing treatment alternatives .
Action Environment
This compound is an obsolete insecticide with a low aqueous solubility and a low volatility . It has a low mammalian oral toxicity and is thought to be a skin irritant . Data on its ecotoxicology is scant but it does appear to have a low toxicity to birds and a moderate toxicity to fish .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Chlorfenson are not well defined. It is known that this compound is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months
Cellular Effects
The cellular effects of this compound are also not well defined. It is known that this compound has shown promising results and provides important benefits compared to existing treatment alternatives
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known that this compound is a topical solution that is applied once-daily on affected nails during treatment periods of 3-6 months
Preparation Methods
Chlorfenson can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields this compound as the main product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Chlorfenson undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction: Reduction of this compound can lead to the formation of corresponding sulfonate esters.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chlorfenson has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antifungal properties and its effects on various biological systems.
Medicine: Developed for the treatment of onychomycosis, providing an alternative to oral antifungal treatments.
Industry: Utilized in the formulation of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Chlorfenson can be compared with other benzenesulfonate esters, such as:
Chlorphenesin: A muscle relaxant used to treat painful muscular conditions.
Difenson: Another benzenesulfonate ester with similar chemical properties.
This compound is unique in its specific application for the treatment of onychomycosis, providing a topical alternative to oral antifungal treatments .
Properties
IUPAC Name |
(4-chlorophenyl) 4-chlorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLPPRPEOUENN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020310 | |
Record name | Chlorfenson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] | |
Record name | Chlorfenson | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4293 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE | |
Record name | CHLORFENSON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000188 [mmHg], Negligible at 25 °C | |
Record name | Chlorfenson | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4293 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | CHLORFENSON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months. In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives. There is a significant need for more efficacious topical treatments. For more severe cases of the disease where more than 50% of the nail is affected, the only available options are oral anti-fungals which are associated with a certain risk for severe side effects. | |
Record name | Chlorfenson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05377 | |
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Color/Form |
CRYSTALS FROM BENZENE, White, crystalline solid | |
CAS No. |
80-33-1 | |
Record name | Chlorfenson | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorfenson [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080331 | |
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Record name | Chlorfenson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05377 | |
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Record name | Chlorfenson | |
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Record name | Chlorfenson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorfenson | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLORFENSON | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW65NJ3YWV | |
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Record name | CHLORFENSON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/ | |
Record name | CHLORFENSON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2055 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ovex (Chlorfenson)?
A1: Ovex (this compound), a miticide, primarily acts by disrupting the life cycle of mites. While the exact mechanism is not fully elucidated in the provided research, studies show its strong ovicidal and larvicidal effects, significantly impacting egg hatching and larval development in various mite species like Panonychus ulmi [, ] and Tetranychus telarius [].
Q2: How does Ovex impact mammalian systems?
A2: Research suggests Ovex can induce changes in the liver of rats. For instance, oral administration of Ovex (100 mg/kg) led to an increase in liver size and an elevated rate of α-naphthyl acetate hydrolysis by liver enzymes []. This suggests potential alterations in liver metabolism.
Q3: Does Ovex interact with hormones like estrogen?
A3: While the exact interaction mechanism isn't fully detailed, research shows a connection between Ovex and estrogen. One study found that the tumor-promoting activity of unleaded gasoline, enhanced by Ovex, was absent in ovariectomized mice []. This suggests a potential antagonistic relationship between Ovex and estrogen in the context of tumor development.
Q4: What is the molecular formula and weight of Ovex?
A4: The molecular formula of Ovex (this compound) is C12H8Cl2O3S, and its molecular weight is 315.18 g/mol.
Q5: Is there any spectroscopic data available for Ovex?
A5: The provided research papers do not offer specific spectroscopic data for Ovex.
Q6: What can be said about the stability of Ovex under various environmental conditions?
A6: The research papers primarily focus on the biological effects of Ovex and do not provide detailed information on its material compatibility or stability under various environmental conditions.
Q7: Does Ovex exhibit any catalytic properties?
A7: The provided research focuses on the biological activity of Ovex as a miticide, and there's no mention of its catalytic properties or applications in the context of chemical reactions.
Q8: Has computational chemistry been used to study Ovex?
A8: The provided research predates the widespread use of computational chemistry tools in the study of pesticides. There's no mention of simulations, calculations, or QSAR models related to Ovex.
Q9: How do structural modifications of Ovex affect its activity?
A9: The provided research does not explore the SAR of Ovex. No information is available regarding the impact of structural modifications on its activity, potency, or selectivity.
Q10: Are there specific formulations to enhance Ovex's stability or bioavailability?
A10: The provided research lacks details on specific formulations for enhancing Ovex stability or bioavailability.
Q11: What are the current SHE regulations regarding Ovex?
A11: As the research predates many modern SHE regulations, specific details regarding current regulations are not provided.
Q12: What types of in vitro and in vivo studies have been conducted with Ovex?
A12: The provided research primarily focuses on in vivo studies using animal models. For example, studies have investigated the impact of Ovex on tumor development in mice [], its effects on hormone levels and uterine responses in rats [], and its ability to induce resistance in mite populations [, , ].
Q13: Are there reported cases of resistance to Ovex in mite populations?
A13: Yes, resistance to Ovex has been observed. One study identified a strain of Panonychus ulmi resistant to Ovex after seven years of use in an apple orchard []. This resistance manifested as higher egg hatchability in the resistant strain compared to a susceptible strain following Ovex treatment.
Q14: Does cross-resistance exist between Ovex and other miticides?
A14: Research indicates a lack of cross-resistance between Ovex and other miticides like Tedion and Kelthane. Studies on Ovex-resistant strains of Panonychus citri showed that they remained susceptible to Tedion and Kelthane [].
Q15: What are the known toxicological effects of Ovex?
A15: The provided research focuses primarily on Ovex's effectiveness as a miticide and its interactions within biological systems. Specific toxicological data and safety profiles are not extensively discussed.
Q16: Is there research on drug delivery systems or biomarkers for Ovex?
A16: The provided research does not cover aspects like drug delivery systems, biomarkers, analytical method validation, or quality control related to Ovex. The focus remains on its biological effects and its role as a miticide.
Q17: What are some alternatives to Ovex for mite control?
A17: Research mentions Tedion (2,4,4′,5-tetrachlorodiphenyl sulfone) and Kelthane (1,1-bis( p -chlorophenyl)- 2,2,2-trichloroethanol) as effective alternatives to Ovex for controlling citrus red mites, especially for Ovex-resistant strains [].
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